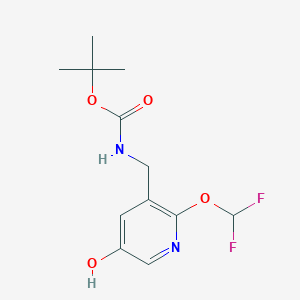

Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate

Description

Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate is a synthetic organic compound belonging to the class of carbamates These compounds are known for their versatility in chemical synthesis and biological applications

Properties

IUPAC Name |

tert-butyl N-[[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16-5-7-4-8(17)6-15-9(7)19-10(13)14/h4,6,10,17H,5H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILLTNHTMPZVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate (Boc) group is commonly introduced by reacting the corresponding amine or amino-pyridinyl intermediate with di-tert-butyl dicarbonate (Boc2O) under mild conditions.

| Parameter | Details |

|---|---|

| Starting Material | 2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl amine or analogous intermediate |

| Reagents | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux (25°C to 110°C) |

| Reaction Time | 2 to 24 hours |

| Atmosphere | Nitrogen or inert atmosphere to avoid moisture and oxidation |

| Work-up | Concentration, extraction with ethyl acetate, washing with acid and water, drying over MgSO4 |

| Purification | Silica gel chromatography or crystallization |

| Typical Yield | 87% to 100% |

Example Experimental Procedure:

- A solution of the amino-pyridinyl intermediate (e.g., 2-methoxypyridin-3-amine analog) is dissolved in 1,4-dioxane.

- Di-tert-butyl dicarbonate is added in stoichiometric excess.

- The mixture is heated under reflux for 4 hours or stirred at room temperature for up to 24 hours.

- Completion is monitored by TLC.

- The solvent is evaporated, and the residue is extracted and purified to yield the Boc-protected compound as an oil or solid.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is often introduced via nucleophilic substitution or coupling reactions using appropriate difluoromethoxy reagents or precursors.

While specific detailed procedures for this exact compound are scarce, general methods involve:

- Using difluoromethoxy-substituted pyridine derivatives as starting materials,

- Employing palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to install the difluoromethoxy group,

- Protecting sensitive groups during the reaction to prevent decomposition.

This step typically precedes or follows the carbamate protection step depending on the synthetic route.

Methylation at the 3-Position

The methylation or incorporation of the methylene linker at the 3-position of the pyridine ring is achieved through:

- Lithiation of the Boc-protected pyridinyl intermediate using strong bases such as n-butyllithium at low temperatures (-78°C),

- Reaction with electrophiles such as benzyl bromide or formaldehyde derivatives to introduce the methylene group,

- Subsequent work-up and purification steps.

This lithiation-alkylation sequence is conducted under inert atmosphere to avoid side reactions and ensure high yields.

Research Findings and Notes

- The Boc protection step is highly efficient and reproducible, yielding near quantitative conversion with minimal side products when conducted under inert atmosphere and anhydrous conditions.

- Lithiation followed by electrophilic substitution is a versatile method for functionalizing the pyridine ring at the 3-position, allowing for the introduction of various substituents including methylene linkers.

- The difluoromethoxy group imparts unique electronic and steric properties, and its installation requires careful control of reaction conditions to avoid decomposition or side reactions.

- Purification typically involves silica gel chromatography or crystallization from ethyl acetate/hexane mixtures to obtain analytically pure material.

- Spectroscopic data (NMR, IR) confirm the presence of tert-butyl carbamate and difluoromethoxy functionalities, with characteristic signals such as tert-butyl singlets around 1.4–1.5 ppm in ^1H NMR and strong carbonyl stretches near 1730 cm^-1 in IR spectra.

Scientific Research Applications

Pharmacological Studies

Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Some studies have suggested that derivatives of pyridine compounds may provide neuroprotective effects, potentially useful in treating neurodegenerative disorders .

Agricultural Applications

The compound may also find applications in agriculture, particularly as a plant growth regulator or pesticide.

- Plant Growth Enhancement : Similar compounds have shown efficacy in enhancing plant growth and resistance to environmental stressors, suggesting potential uses in agricultural biotechnology .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex chemical entities.

- Synthetic Pathways : The compound's structure allows for various synthetic modifications, making it a versatile building block in organic synthesis .

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of pyridine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives, including those structurally similar to this compound, significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Agricultural Efficacy

In agricultural trials, compounds similar to this compound were tested for their ability to enhance crop yield under drought conditions. Results showed improved growth rates and resilience in treated plants compared to controls, indicating potential for use as a natural growth enhancer.

Mechanism of Action

The mechanism by which Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate exerts its effects often involves interactions at the molecular level:

Molecular Targets: : Enzymes, receptors, or other proteins.

Pathways Involved: : The compound may modulate biochemical pathways, influencing various physiological or biochemical processes.

Comparison with Similar Compounds

Comparison: When compared to other carbamates and similar pyridine-containing compounds, Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate stands out due to its difluoromethoxy group, which can enhance biological activity and improve pharmacokinetic properties.

Similar Compounds

Pyridine derivatives with hydroxyl or methoxy groups.

Other carbamates with substituted aromatic rings.

Biological Activity

Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate, with the chemical formula CHFNO and CAS number 2231676-72-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 290.27 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyridine ring substituted with a difluoromethoxy group and a hydroxyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

- Neuroprotective Effects : Similar compounds have been shown to inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. They act as both β-secretase and acetylcholinesterase inhibitors, potentially reducing neuroinflammation and oxidative stress in neuronal cells .

- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can protect cells from oxidative damage .

- Antimicrobial Activity : Some studies have indicated that pyridine derivatives possess antimicrobial properties due to their ability to disrupt bacterial cell membranes .

Case Studies

A notable study examined the effects of related compounds on astrocyte cells stimulated with amyloid-beta 1-42. The results indicated that these compounds could moderate cell death by reducing levels of TNF-α and free radicals in vitro. However, in vivo studies showed limited effectiveness compared to established treatments like galantamine, highlighting challenges in bioavailability within the central nervous system .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Inhibition of amyloid-beta aggregation | |

| Antioxidant | Reduction of oxidative stress | |

| Antimicrobial | Disruption of bacterial membranes |

Safety and Toxicology

The safety profile of this compound has not been extensively studied. Preliminary data suggest it may cause respiratory irritation upon inhalation but lacks significant carcinogenic properties according to current classifications . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate?

The synthesis of this compound typically involves multi-step protocols. A common approach is to:

- Step 1: Functionalize the pyridine core with difluoromethoxy and hydroxyl groups via electrophilic substitution or directed ortho-metalation.

- Step 2: Introduce the tert-butyl carbamate group using tert-butyl chloroformate under basic conditions (e.g., triethylamine in DCM or THF at 0–5°C) to protect the amine intermediate .

- Step 3: Purify intermediates via column chromatography or recrystallization to ensure high purity (>95%) before final coupling .

Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and optimize pH to avoid premature deprotection of the carbamate group .

Q. How should researchers characterize this compound spectroscopically?

- NMR Analysis: Use H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H, δ ~28 ppm for C) and the pyridin-3-ylmethyl moiety (aromatic protons at δ 6.5–8.5 ppm). The difluoromethoxy group () shows distinct F NMR signals at δ -80 to -85 ppm .

- Mass Spectrometry: High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] for , expected m/z ~313.1) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>98%) and detects hydrolytic degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature Control: Maintain low temperatures (−78°C to 0°C) during carbamate formation to suppress side reactions (e.g., Boc-group hydrolysis) .

- Catalyst Selection: For coupling steps, use Pd(PPh)Cl/CuI systems to facilitate Sonogashira or Suzuki-Miyaura reactions when introducing fluorinated aryl groups .

- Solvent Optimization: Polar aprotic solvents (e.g., DMAc or THF) enhance solubility of intermediates, while inert atmospheres (N/Ar) prevent oxidation of sensitive moieties .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- Acidic Conditions: The tert-butyl carbamate group is prone to hydrolysis in strong acids (e.g., HCl/THF), releasing CO and forming the free amine. Kinetic studies (pH 1–3) reveal a half-life of <2 hours at 25°C .

- Basic Conditions: Under mild bases (pH 8–10), the compound is stable, but strong bases (e.g., NaOH) degrade the pyridine ring via nucleophilic attack on electron-deficient positions .

Mitigation Strategies: Stabilize the compound by storing it at −20°C under anhydrous conditions and avoiding prolonged exposure to polar protic solvents .

Q. How does the difluoromethoxy group influence reactivity in medicinal chemistry applications?

- Electron-Withdrawing Effects: The group enhances the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution for functionalization (e.g., introducing sulfonamides or heterocycles) .

- Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles in preclinical models .

- Biological Activity: Analogous compounds with difluoromethoxy groups show enhanced binding to kinase targets (e.g., EGFR inhibitors) due to improved hydrophobic interactions .

Q. What analytical methods resolve contradictions in spectral data for structural isomers?

- X-ray Crystallography: Resolves ambiguity in regiochemistry (e.g., 2- vs. 4-substituted pyridine) by providing definitive bond angles and distances .

- 2D NMR (COSY, NOESY): Differentiates between ortho and para substituents via through-space correlations and coupling constants .

- DFT Calculations: Predict F NMR chemical shifts to validate assignments of difluoromethoxy orientation .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Synthetic Step | Key Characterization Data |

|---|---|---|

| Pyridin-3-ylmethylamine | Amine precursor | H NMR (DMSO-d): δ 8.2 (d, 1H), 6.9 (s, 1H), 4.3 (s, 2H) |

| tert-Butyl carbamate intermediate | Boc protection | ESI-MS: m/z 270.1 [M+H], HPLC purity: 97% |

Q. Table 2. Stability Under Accelerated Degradation Conditions

| Condition | Temperature | Degradation Products | Half-Life |

|---|---|---|---|

| 0.1 M HCl | 25°C | Free amine, CO | 1.8 h |

| 0.1 M NaOH | 25°C | Ring-opened byproducts | 4.2 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.